1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one
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Overview
Description
1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxyimino group (-C=N-OH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one typically involves the reaction of an appropriate precursor with hydroxylamine. One common method is the reaction of 1,3-dihydro-2H-inden-2-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds or nitrates.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products:
Oxidation: Nitroso compounds, nitrates.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to create various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Hydroxyimino)alkyl-1,2-oxazol-5(2H)-ones: These compounds share the hydroxyimino group and exhibit similar reactivity.
Hydroxyimino derivatives of aromatic compounds: These include various oximes derived from aromatic ketones and aldehydes.
Uniqueness: 1-(Hydroxyimino)-1,3-dihydro-2H-inden-2-one is unique due to its specific structure, which combines the hydroxyimino group with an indanone backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
177997-32-9 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-hydroxyimino-1H-inden-2-one |
InChI |
InChI=1S/C9H7NO2/c11-8-5-6-3-1-2-4-7(6)9(8)10-12/h1-4,12H,5H2 |
InChI Key |
XQIGBRLRMSTKFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NO)C1=O |
Origin of Product |
United States |
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